Benzotript

Description

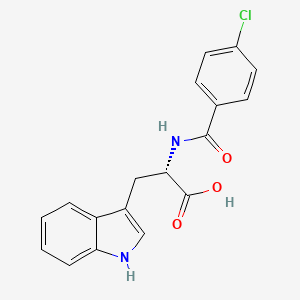

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJERBBQXOMUURJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043305 | |

| Record name | Benzotript | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833910 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39544-74-6 | |

| Record name | Benzotript | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39544-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotript [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039544746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzotript | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzotript | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOTRIPT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS5O682BRO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(p-chlorobenzoyl)-L-tryptophan: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-chlorobenzoyl)-L-tryptophan, also known as benzotript, is a synthetic derivative of the essential amino acid L-tryptophan. It has been identified as a non-selective competitive antagonist of the cholecystokinin (CCK) receptors, CCK-A and CCK-B.[1] Although considered a relatively weak antagonist compared to newer agents, its study has contributed to the understanding of CCK receptor pharmacology and the development of more potent and selective antagonists.[2][3] This document provides a comprehensive overview of the discovery, synthesis, and biological activity of N-(p-chlorobenzoyl)-L-tryptophan.

Discovery and Biological Activity

The discovery of N-(p-chlorobenzoyl)-L-tryptophan emerged from research into the physiological roles of cholecystokinin, a peptide hormone and neurotransmitter involved in various gastrointestinal and central nervous system functions.[4] Early investigations into structure-activity relationships of tryptophan derivatives led to the identification of N-acylated forms as potential CCK receptor ligands.

N-(p-chlorobenzoyl)-L-tryptophan acts as a competitive antagonist at both CCK-A and CCK-B receptors, meaning it binds to the receptors without activating them and thereby blocks the binding of the endogenous ligand, CCK.[1] Its non-selective nature indicates that it does not significantly differentiate between the two receptor subtypes. The affinity of this compound for CCK receptors is considered to be relatively low. For context, its affinity for the gastrin-binding protein, a target of some CCK antagonists, has been described as "very low".

Quantitative Data

The following table summarizes the available quantitative data for N-(p-chlorobenzoyl)-L-tryptophan and provides a comparison with other relevant CCK receptor antagonists.

| Compound | Target(s) | Affinity (IC50/Ki) | Selectivity |

| N-(p-chlorobenzoyl)-L-tryptophan (this compound) | CCK-A and CCK-B Receptors | Low micromolar range (estimated) | Non-selective |

| Proglumide | CCK-A and CCK-B Receptors | ~500 µM (CCK-A), ~100 µM (CCK-B) | Non-selective |

| Lorglumide | CCK-A Receptor | ~10 nM | >1000-fold for CCK-A over CCK-B |

| Devazepide (MK-329) | CCK-A Receptor | ~0.1 nM | >10,000-fold for CCK-A over CCK-B |

| L-365,260 | CCK-B Receptor | ~2 nM | >100-fold for CCK-B over CCK-A |

Experimental Protocols

Synthesis of N-(p-chlorobenzoyl)-L-tryptophan

The synthesis of N-(p-chlorobenzoyl)-L-tryptophan is achieved through the N-acylation of L-tryptophan. A general and effective method involves the reaction of L-tryptophan with p-chlorobenzoyl chloride in the presence of a base.

Materials:

-

L-Tryptophan

-

p-Chlorobenzoyl chloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Dioxane and water or other suitable solvent system

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate for drying

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

Dissolution of L-tryptophan: L-tryptophan (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide (2 equivalents) in a round-bottom flask, with stirring, until a clear solution is obtained. The reaction mixture is then cooled in an ice bath.

-

Acylation: A solution of p-chlorobenzoyl chloride (1.1 equivalents) in a suitable organic solvent, such as dioxane, is added dropwise to the cooled L-tryptophan solution while maintaining vigorous stirring. The reaction is allowed to proceed at a low temperature for several hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, the organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified to a pH of approximately 2-3 with dilute hydrochloric acid. This will precipitate the crude N-(p-chlorobenzoyl)-L-tryptophan.

-

Extraction and Purification: The precipitate is collected by filtration and washed with cold water. Alternatively, the product can be extracted from the acidified aqueous solution with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure N-(p-chlorobenzoyl)-L-tryptophan.

Cholecystokinin Receptor Binding Assay (General Protocol)

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Materials:

-

Cell membranes prepared from cells expressing either CCK-A or CCK-B receptors.

-

Radiolabeled CCK ligand (e.g., [125I]CCK-8).

-

N-(p-chlorobenzoyl)-L-tryptophan (test compound).

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl2, bacitracin, and bovine serum albumin).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In assay tubes, a mixture of the cell membranes, the radiolabeled CCK ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (N-(p-chlorobenzoyl)-L-tryptophan) is prepared in the assay buffer.

-

Equilibration: The tubes are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed quickly with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

N-(p-chlorobenzoyl)-L-tryptophan exerts its biological effects by blocking the signaling pathways activated by cholecystokinin. Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs), primarily coupling to the Gq alpha subunit.

The binding of CCK to its receptors initiates a conformational change, leading to the activation of Gq. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

By competitively binding to the CCK receptors, N-(p-chlorobenzoyl)-L-tryptophan prevents this signaling cascade from being initiated by CCK.

References

- 1. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholecystokinin antagonists: (R)-tryptophan-based hybrid antagonists of high affinity and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzotript: A Technical Guide to a Non-Selective Cholecystokinin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzotript (N-(p-chlorobenzoyl)-L-tryptophan), a first-generation, non-selective antagonist of the cholecystokinin (CCK) receptors. This compound has been a valuable pharmacological tool for elucidating the physiological roles of CCK in the gastrointestinal system and central nervous system. This document details its mechanism of action, pharmacological profile, key experimental data, and the methodologies used in its characterization. It is intended to serve as a detailed resource for researchers utilizing this compound in their studies or for those interested in the historical development of CCK receptor antagonists.

Introduction

This compound is a derivative of the amino acid tryptophan that functions as a competitive antagonist at both cholecystokinin receptor subtypes, CCK-A (alimentary) and CCK-B (brain)[1]. Although never marketed for therapeutic use, its ability to inhibit gastric secretion and its muscle relaxant properties have been noted[1]. As one of the earlier discovered non-peptide CCK antagonists, alongside proglumide, this compound played a crucial role in the initial pharmacological characterization of the CCK system. It acts by reversibly binding to CCK receptors, thereby preventing the endogenous ligand, cholecystokinin, from binding and initiating its physiological effects.

Mechanism of Action

This compound exerts its effects through competitive antagonism at CCK receptors. This means it binds to the same site on the receptor as the natural agonist (CCK) but does not activate the receptor. By occupying the binding site, it blocks CCK from initiating the intracellular signaling cascade. This antagonistic action has been demonstrated to inhibit well-characterized physiological responses to CCK, such as pancreatic amylase secretion and calcium mobilization in pancreatic acinar cells[2]. The antagonism is reversible, meaning that the inhibitory effect of this compound can be overcome by increasing the concentration of the agonist, CCK.

References

The Antiproliferative Profile of Benzotript: An Analysis of Current Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotript, chemically known as N-p-chlorobenzoyl-L-tryptophan, is a compound recognized for its role as a cholecystokinin (CCK) and gastrin receptor antagonist.[1][2] While the landscape of cancer research is vast and continuously expanding, with numerous compounds being investigated for their potential anticancer properties, a thorough review of existing scientific literature reveals a notable lack of evidence supporting the antiproliferative effects of this compound on cancer cell lines. This guide aims to provide a clear and concise overview of the currently available information regarding this compound and its relevance, or lack thereof, in the context of cancer therapy.

Current State of Research

Initial investigations into the biological activity of this compound focused on its ability to interact with gastrointestinal hormone receptors. Specifically, it has been shown to competitively inhibit the binding of cholecystokinin to its receptors in pancreatic acini and to antagonize gastrin-stimulated acid secretion from parietal cells.[1][2] These findings established this compound as a tool for studying the physiological roles of CCK and gastrin.

However, a comprehensive search of scientific databases for studies investigating the direct antiproliferative effects of this compound on cancer cell lines did not yield any significant results. There is a conspicuous absence of published data detailing its efficacy in inhibiting cancer cell growth, such as IC50 values across different cell lines, or investigations into its mechanism of action in a cancer context.

It is important to distinguish this compound from other structurally distinct compounds that have demonstrated anticancer activities, such as derivatives of benzotriazole and benzotriazine.[3] These classes of compounds have been the subject of extensive research and have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.

Conclusion

Based on the available scientific literature, there is no substantive evidence to support the hypothesis that this compound possesses antiproliferative effects on cancer cell lines. The primary characterization of this compound is as a cholecystokinin and gastrin receptor antagonist, with its biological activities confined to this role in the studies that have been published. For researchers and drug development professionals seeking novel anticancer agents, the focus should remain on compounds with demonstrated antiproliferative activity and well-characterized mechanisms of action. Future investigations could, in principle, explore the potential of this compound in oncology; however, at present, it remains an unvalidated agent in this therapeutic area.

References

- 1. Proglumide and this compound: members of a different class of cholecystokinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that proglumide and this compound antagonize secretagogue stimulation of isolated gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Benzotript

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the in vitro pharmacology of Benzotript (N-(p-chlorobenzoyl)-L-tryptophan), a competitive and non-selective cholecystokinin (CCK) receptor antagonist. It includes quantitative data on its binding affinity and functional activity, detailed experimental methodologies for key assays, and visualizations of its mechanism of action.

Receptor Binding Profile

This compound primarily functions as an antagonist at cholecystokinin (CCK) receptors. It has been evaluated for its ability to displace specific ligands at CCK receptors and has also been studied for off-target interactions, notably at opioid receptors.

Cholecystokinin and Gastrin Receptor Binding

This compound competitively inhibits the binding of radiolabeled agonists to both CCK and gastrin receptors. Studies in dispersed acini from guinea pig pancreas and isolated rabbit gastric parietal cells have demonstrated a direct correlation between its ability to inhibit radioligand binding and its functional antagonism.[1][2]

Opioid Receptor Interactions

To evaluate its selectivity, this compound was tested for its affinity at µ, δ, and κ opioid binding sites. At a concentration of 100 µM, it showed a moderate interaction with these receptors, suggesting a lack of selectivity at high concentrations.[3]

Table 1: Quantitative Receptor Binding Data for this compound

| Receptor Target | Preparation | Radioligand / Method | This compound Concentration | Outcome | Reference |

| CCK Receptors | Guinea pig brain sections | [¹²⁵I]CCK-8 | 100 µM | 48% reduction of specific binding | [3] |

| Gastrin Receptors | Rabbit gastric parietal cells | [¹²⁵I]Gastrin | - | Competitive Inhibition | [2] |

| µ-Opioid | Guinea pig brain synaptosomes | Specific Ligands | 100 µM | 16% reduction of specific binding | |

| δ-Opioid | Guinea pig brain synaptosomes | Specific Ligands | 100 µM | 13% reduction of specific binding | |

| κ-Opioid | Guinea pig brain synaptosomes | Specific Ligands | 100 µM | 38% reduction of specific binding |

Functional Activity Profile

The antagonistic properties of this compound have been functionally characterized in various ex vivo systems, primarily focusing on its ability to inhibit physiological responses mediated by CCK and gastrin receptor activation.

Inhibition of Amylase Secretion

In dispersed pancreatic acini from guinea pigs, this compound acts as a competitive antagonist of CCK-stimulated amylase secretion. It produces a rightward shift in the CCK dose-response curve without affecting the maximum achievable response, which is characteristic of competitive antagonism.

Inhibition of Gastric Acid Secretion

In isolated rabbit gastric parietal cells, this compound inhibits gastrin-induced acid secretion, measured via the accumulation of [¹⁴C]aminopyrine. It also demonstrates inhibitory effects on basal acid output and non-competitively inhibits acetylcholine-induced acid secretion, though it has minimal effect on histamine-stimulated secretion.

Effect on Intracellular Calcium Mobilization

A key mechanism of CCK receptor signaling is the mobilization of intracellular calcium ([Ca²⁺]i). The antagonistic action of this compound is tightly correlated with its ability to inhibit CCK-stimulated calcium outflux from pancreatic acini, further confirming its role as a receptor-level antagonist.

Table 2: Quantitative Functional Activity Data for this compound

| Assay | Preparation | Stimulant | Parameter | Value | Reference |

| Amylase Secretion | Dispersed guinea pig pancreatic acini | Cholecystokinin | Mechanism | Competitive Antagonism | |

| Acid Secretion | Isolated rabbit gastric parietal cells | Basal | IC₅₀ | 1 x 10⁻³ M | |

| Acid Secretion | Isolated rabbit gastric parietal cells | Gastrin | Mechanism | Competitive Antagonism | |

| Acid Secretion | Isolated rabbit gastric parietal cells | Acetylcholine | Mechanism | Non-competitive Inhibition | |

| Acid Secretion | Isolated rabbit gastric parietal cells | Histamine (10⁻⁴ M) | % Inhibition | 15% at 5 x 10⁻³ M this compound | |

| Calcium Outflux | Dispersed guinea pig pancreatic acini | Cholecystokinin | Effect | Inhibition |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the signaling cascade initiated by the binding of CCK or gastrin to their respective G-protein coupled receptors (GPCRs). These receptors are primarily coupled to the Gαq subunit.

Activation of the Gαq pathway stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rise in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), leading to downstream cellular responses like amylase secretion in pancreatic acini or acid secretion in parietal cells. This compound competitively binds to the receptor, preventing the endogenous ligand from initiating this cascade.

Caption: CCK receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections describe generalized methodologies for the key in vitro assays used to characterize this compound.

Radioligand Binding Assay for CCK Receptors

This protocol outlines the steps to determine the binding affinity of this compound for CCK receptors using competitive displacement of a radiolabeled ligand.

Objective: To quantify the ability of this compound to displace a high-affinity radioligand (e.g., ¹²⁵I-CCK) from CCK receptors in a specific tissue preparation.

Materials:

-

Tissue Preparation: Dispersed pancreatic acini or brain membrane preparations.

-

Radioligand: ¹²⁵I-labeled CCK-8.

-

Test Compound: this compound, serially diluted.

-

Buffers: Binding buffer (e.g., HEPES-based buffer with MgCl₂, bacitracin, and a protease inhibitor).

-

Instrumentation: Gamma counter, filtration manifold.

Methodology:

-

Preparation: Prepare dispersed pancreatic acini or membrane homogenates from appropriate tissue (e.g., guinea pig pancreas).

-

Incubation: In assay tubes, combine the tissue preparation, a fixed concentration of ¹²⁵I-CCK, and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled CCK).

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient duration to reach binding equilibrium (e.g., 30-60 minutes).

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters. Quickly wash the filters with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Functional Assay: CCK-Stimulated Amylase Secretion

This protocol describes a functional assay to measure the antagonistic effect of this compound on CCK-induced amylase release from pancreatic acini.

Objective: To determine the potency and mechanism of this compound in inhibiting CCK-stimulated amylase secretion.

Materials:

-

Tissue Preparation: Dispersed acini from guinea pig pancreas.

-

Stimulant: Cholecystokinin octapeptide (CCK-8).

-

Test Compound: this compound.

-

Reagents: Amylase substrate (e.g., p-nitrophenyl-α-D-maltopentaoside), incubation buffer.

-

Instrumentation: Spectrophotometer (plate reader), water bath, centrifuge.

Methodology:

-

Acini Preparation: Isolate pancreatic acini by collagenase digestion.

-

Pre-incubation: Pre-incubate aliquots of the acini suspension with varying concentrations of this compound or vehicle control for a set period (e.g., 15 minutes) at 37°C.

-

Stimulation: Add varying concentrations of CCK-8 to the acini suspensions and incubate for an additional period (e.g., 30 minutes) to stimulate amylase release.

-

Separation: Centrifuge the samples to pellet the acini.

-

Amylase Measurement: Collect the supernatant and measure the amylase activity using a colorimetric assay. Total amylase is determined by lysing a separate aliquot of acini.

-

Data Analysis: Express amylase release as a percentage of the total cellular amylase. Construct dose-response curves for CCK in the absence and presence of different concentrations of this compound. A rightward shift in the curve without a change in the maximum response indicates competitive antagonism.

Caption: A generalized workflow for the in vitro characterization of a receptor antagonist.

References

- 1. Proglumide and this compound: members of a different class of cholecystokinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that proglumide and this compound antagonize secretagogue stimulation of isolated gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholecystokinin antagonists proglumide, lorglumide and this compound, but not L-364,718, interact with brain opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Benzotript in the Inhibition of Gastric Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Benzotript, a cholecystokinin (CCK) receptor antagonist, and its role in the inhibition of gastric acid secretion. This document elucidates the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathways and experimental workflows. This compound competitively antagonizes the gastrin/CCK2 receptor, a key regulator of gastric acid secretion, and non-competitively inhibits acetylcholine-induced acid secretion. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in gastroenterology drug discovery and development.

Introduction

This compound, chemically N-(p-chlorobenzoyl)-L-tryptophan, is a derivative of the amino acid tryptophan.[1] It functions as a competitive and non-selective cholecystokinin (CCK) receptor antagonist.[1] The primary mechanism by which this compound inhibits gastric secretion is through its interaction with CCK receptors, particularly the CCK2 receptor (also known as the gastrin receptor), which plays a pivotal role in the stimulation of gastric acid secretion.[2][3] This document will explore the pharmacological profile of this compound, focusing on its inhibitory effects on gastric acid secretion.

Mechanism of Action

Gastric acid secretion is a complex process regulated by multiple signaling pathways, primarily involving histamine, acetylcholine, and gastrin.[4] Gastrin, released from G-cells in the gastric antrum, is a major stimulant of acid secretion. It exerts its effects by binding to CCK2 receptors on enterochromaffin-like (ECL) cells and parietal cells.

The binding of gastrin to CCK2 receptors on ECL cells triggers the release of histamine, which in turn stimulates H2 receptors on parietal cells, leading to the activation of the H+/K+-ATPase (proton pump) and subsequent acid secretion. Gastrin can also directly stimulate parietal cells via CCK2 receptors, leading to an increase in intracellular calcium and activation of the proton pump.

This compound acts as a competitive antagonist at these CCK2 receptors. By binding to the receptor, it prevents gastrin from exerting its stimulatory effects, thereby inhibiting both the direct and indirect pathways of gastrin-mediated acid secretion. Additionally, this compound has been shown to inhibit acetylcholine-induced gastric acid secretion in a non-competitive manner.

Quantitative Data on this compound's Inhibitory Effects

The inhibitory effects of this compound on gastric secretion have been quantified in several key preclinical studies. The following tables summarize the available data.

Table 1: Inhibition of Basal and Stimulated Gastric Acid Secretion by this compound

| Parameter | Experimental Model | Value | Reference |

| IC50 for Basal Acid Secretion | Isolated Rabbit Gastric Parietal Cells | 1 x 10-3 M | |

| Inhibition of Histamine-induced Acid Secretion | Isolated Rabbit Gastric Parietal Cells | 15% inhibition at 5 x 10-3 M | |

| Inhibition of Acetylcholine-induced Acid Secretion | Isolated Rabbit Gastric Parietal Cells | Non-competitive inhibition | |

| Inhibition of Gastrin-induced Acid Secretion | Isolated Rabbit Gastric Parietal Cells | Competitive antagonism |

Experimental Protocols

Isolation of Rabbit Gastric Parietal Cells

This protocol describes a general method for isolating gastric parietal cells from rabbits, a common model for studying gastric acid secretion.

Materials:

-

New Zealand white rabbits

-

Collagenase (Type IV)

-

Pronase

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Krebs-Ringer Bicarbonate (KRB) buffer, supplemented with 10 mM HEPES, 2 mg/ml bovine serum albumin (BSA), and 1 mg/ml glucose, pH 7.4

-

Nycodenz or Percoll for density gradient centrifugation

-

Trypan blue solution

Procedure:

-

Euthanize a rabbit and perform a midline laparotomy to expose the stomach.

-

Excise the stomach, open it along the lesser curvature, and rinse thoroughly with ice-cold HBSS.

-

Separate the gastric mucosa from the underlying muscle layer by blunt dissection.

-

Mince the mucosa into small pieces (approx. 1-2 mm) with fine scissors.

-

Wash the minced tissue several times with Ca2+/Mg2+-free HBSS to remove mucus and debris.

-

Incubate the minced tissue in a solution of collagenase (e.g., 0.5 mg/ml) and pronase (e.g., 1 mg/ml) in HBSS at 37°C with gentle shaking for 30-60 minutes.

-

Periodically aspirate the cell suspension through a wide-bore pipette to aid dissociation.

-

Filter the resulting cell suspension through nylon mesh (e.g., 100 µm) to remove undigested tissue.

-

Wash the cells by centrifugation (e.g., 200 x g for 5 minutes) and resuspend in KRB buffer.

-

To enrich for parietal cells, perform density gradient centrifugation using Nycodenz or Percoll. Layer the cell suspension on top of the gradient and centrifuge according to the manufacturer's instructions.

-

Collect the fraction enriched with parietal cells (typically larger and denser cells).

-

Wash the enriched cells with KRB buffer and assess viability using the trypan blue exclusion method. A viability of >90% is desirable.

[14C]Aminopyrine Accumulation Assay

This assay is a widely used indirect method to measure acid secretion in isolated parietal cells or gastric glands. Aminopyrine, a weak base, accumulates in acidic compartments.

Materials:

-

Isolated parietal cells

-

KRB buffer

-

[14C]Aminopyrine (radiolabeled)

-

Stimulants (e.g., histamine, gastrin, acetylcholine)

-

Inhibitors (e.g., this compound)

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Pre-incubate the isolated parietal cells (e.g., 106 cells/ml) in KRB buffer at 37°C for 10-15 minutes to allow them to equilibrate.

-

Add the test compounds (e.g., various concentrations of this compound) and incubate for a further 15-30 minutes.

-

Add the stimulant (e.g., histamine at a final concentration of 10-4 M) and [14C]aminopyrine (e.g., at a final concentration of 0.1 µCi/ml).

-

Incubate the cell suspension at 37°C with gentle shaking for 20-30 minutes.

-

To terminate the reaction, rapidly centrifuge the cell suspension (e.g., 10,000 x g for 1 minute) to pellet the cells.

-

Carefully remove the supernatant.

-

Lyse the cell pellet with a solubilizing agent (e.g., 0.1 M NaOH or a commercial tissue solubilizer).

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and mix thoroughly.

-

Measure the radioactivity in a liquid scintillation counter.

-

The accumulation of [14C]aminopyrine is expressed as the ratio of intracellular to extracellular concentration, or as a percentage of the maximal response to a stimulant.

[125I]-Labeled Cholecystokinin (CCK) Binding Assay

This radioligand binding assay is used to determine the affinity and specificity of compounds like this compound for the CCK receptor.

Materials:

-

Isolated parietal cells or pancreatic acini (which also express CCK receptors) or membrane preparations from these cells.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).

-

[125I]-labeled CCK (e.g., [125I]BH-CCK)

-

Unlabeled CCK (for determining non-specific binding)

-

Test compounds (e.g., various concentrations of this compound)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Prepare the cell or membrane suspension in ice-cold binding buffer.

-

In a series of tubes, add the cell/membrane preparation, [125I]-labeled CCK at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (this compound).

-

For determining total binding, omit the unlabeled compound.

-

For determining non-specific binding, add a high concentration of unlabeled CCK (e.g., 1 µM).

-

Incubate the tubes at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove any unbound radioligand.

-

Place the filters in counting tubes and measure the radioactivity using a gamma counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data can be analyzed using software like Prism to determine the IC50 of the test compound, which can then be converted to a Ki value.

Visualizations

Signaling Pathway of Gastrin-induced Acid Secretion and its Inhibition by this compound

Caption: Gastrin/CCK2 receptor signaling pathway and this compound's inhibitory action.

Experimental Workflow for Assessing this compound's Efficacy

References

- 1. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of cholecystokinin to high affinity receptors on isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Method for Real-Time Quantification of Radioligand Binding to Living Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Tryptamine Derivatives as Cholecystokinin (CCK) Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tryptamine derivatives as antagonists for cholecystokinin (CCK) receptors. Cholecystokinin is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system, exerting its effects through two G protein-coupled receptors: CCK1 and CCK2 (also known as CCK-A and CCK-B, respectively).[1] The development of potent and selective antagonists for these receptors holds therapeutic promise for a range of disorders, including gastrointestinal motility issues, anxiety, and certain types of cancer.[1][2] This document details the underlying signaling pathways, experimental methodologies for antagonist evaluation, and a summary of known tryptamine-based antagonists.

CCK Receptor Signaling Pathways

CCK receptors are G protein-coupled receptors (GPCRs) that primarily signal through Gq/11 proteins upon activation by the endogenous ligand cholecystokinin.[3] However, evidence also suggests coupling to other G protein subtypes, leading to a complex network of intracellular signaling cascades.

Activation of the CCK1 and CCK2 receptors initiates the Gq-mediated pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

In addition to the canonical Gq pathway, CCK receptors can also couple to Gs and G12/13 proteins. The Gs pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (camp) and subsequent activation of protein kinase A (PKA). The G12/13 pathway can activate Rho GTPases, influencing the actin cytoskeleton and gene expression. Furthermore, CCK receptor activation can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the stimulation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, which are crucial for cell growth and proliferation.

Caption: CCK1 Receptor Signaling Pathways.

References

- 1. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholecystokinin antagonists: (R)-tryptophan-based hybrid antagonists of high affinity and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzotript's Interaction with Gastrin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and mucosal growth by activating the CCK2 receptor, a G-protein coupled receptor (GPCR).[1][2] Dysregulation of the gastrin signaling pathway is implicated in various gastrointestinal disorders, making the CCK2 receptor a significant target for therapeutic intervention.[3] Benzotript is a non-selective cholecystokinin (CCK) receptor antagonist that also competitively inhibits the action of gastrin at the CCK2 receptor.[4][5] This guide serves as a comprehensive resource for researchers investigating the pharmacological properties of this compound and its effects on gastrin receptor-mediated cellular processes.

Quantitative Data

While specific binding affinity data such as Ki values for this compound at CCK1 and CCK2 receptors are not explicitly detailed in the reviewed scientific literature, functional inhibitory data is available. The following table summarizes the key quantitative parameter identified.

| Parameter | Value | Assay Description | Cell/Tissue Type | Reference |

| IC50 | 1 x 10-3 M | Inhibition of basal [14C]aminopyrine accumulation (an index of acid secretion) | Isolated rabbit gastric fundic parietal cells |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the basal aminopyrine accumulation. This functional assay provides an indirect measure of its antagonistic activity on gastric acid secretion, a primary downstream effect of gastrin receptor activation.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to characterizing the interaction of this compound with gastrin receptors. These protocols are synthesized from established methodologies in the field.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the ability of this compound to compete with a radiolabeled ligand for binding to the CCK2 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the CCK2 receptor.

Materials:

-

Radioligand: [3H]L-365,260 (a selective CCK2 receptor antagonist radioligand)

-

Receptor Source: Membranes prepared from cells expressing the human CCK2 receptor (e.g., CHO-CCK2R cells) or guinea pig gastric glands.

-

Test Compound: this compound

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Cold Assay Buffer

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B)

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

50 µL of Assay Buffer (for total binding) or a high concentration of a known non-labeled CCK2 antagonist (e.g., 1 µM L-365,260) for non-specific binding (NSB).

-

50 µL of varying concentrations of this compound (e.g., 10-9 M to 10-3 M).

-

50 µL of [3H]L-365,260 at a concentration close to its Kd (e.g., 2-3 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the logarithm of this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Measurement of Gastrin-Stimulated Intracellular Calcium Mobilization

This protocol outlines a method to assess the antagonistic effect of this compound on gastrin-induced increases in intracellular calcium concentration ([Ca2+]i).

Objective: To determine the effect of this compound on gastrin-stimulated [Ca2+]i signaling.

Materials:

-

Cells: Cells endogenously expressing or transfected with the CCK2 receptor (e.g., AR42J cells, CHO-CCK2R cells).

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM

-

Gastrin (e.g., Gastrin-17)

-

This compound

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Pluronic F-127

-

Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope equipped for ratiometric imaging.

Procedure:

-

Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash the cells with HBSS. Incubate the cells with the calcium indicator dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Pre-incubation with Antagonist: Add HBSS containing varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Stimulation and Measurement:

-

Measure the baseline fluorescence for a short period.

-

Add gastrin at a concentration that elicits a submaximal response (e.g., EC80) to the wells.

-

Immediately begin measuring the fluorescence intensity over time. For Fura-2, measure emission at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, measure emission at ~516-520 nm with excitation at ~494 nm.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence (ΔF/F0 for Fluo-4) to represent the change in [Ca2+]i.

-

Determine the peak [Ca2+]i response for each concentration of this compound.

-

Plot the percentage of inhibition of the gastrin-induced response against the logarithm of this compound concentration to determine the IC50.

-

Signaling Pathways

The gastrin receptor (CCK2R) is a Gq/11-coupled receptor. Upon binding of gastrin, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. This compound, as a competitive antagonist, prevents these activation steps by blocking the binding of gastrin to the receptor.

Gastrin Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by gastrin and inhibited by this compound.

Caption: Gastrin receptor signaling pathway and its inhibition by this compound.

Experimental Workflow for Antagonist Characterization

The following diagram outlines a typical workflow for characterizing a gastrin receptor antagonist like this compound.

Caption: Experimental workflow for gastrin receptor antagonist characterization.

Discussion

This compound serves as a valuable research tool for investigating the roles of gastrin and CCK receptors. Its competitive antagonism at the CCK2 receptor allows for the elucidation of the downstream consequences of blocking this signaling pathway. The provided IC50 value for the inhibition of a physiological response—gastric acid secretion—highlights its functional efficacy.

The detailed experimental protocols offer a framework for researchers to quantitatively assess the potency and mechanism of action of this compound and other potential gastrin receptor antagonists. The signaling pathway diagram provides a clear visual representation of the molecular events that are inhibited by this compound.

A significant gap in the current publicly available literature is the lack of specific Ki values for this compound at CCK1 and CCK2 receptors. Future studies determining these values would provide a more complete pharmacological profile and allow for a more precise understanding of its receptor selectivity.

Conclusion

This technical guide consolidates the current understanding of this compound's interaction with gastrin receptors. While quantitative binding data is limited, its functional antagonism is established. The provided experimental protocols and signaling pathway diagrams offer a robust resource for scientists and researchers in the field of gastrointestinal pharmacology and drug development. Further research is warranted to fully characterize the binding kinetics of this compound at CCK receptor subtypes.

References

- 1. CCK-B (gastrin) receptor regulates gastric histamine release and acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Cellular Pathways Affected by Benzotript Administration: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound named "Benzotript." Therefore, this technical guide has been generated using the well-characterized BRAF inhibitor, Vemurafenib , as a representative example to illustrate the requested format and content. All data and pathways described herein pertain to Vemurafenib.

Introduction

Vemurafenib is a potent and selective inhibitor of the BRAF serine-threonine kinase, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, Vemurafenib targets the V600E mutation of the BRAF gene, a common driver mutation in various cancers, most notably melanoma. By inhibiting the mutated BRAF protein, Vemurafenib blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis in tumor cells harboring this mutation. This guide provides an in-depth overview of the cellular pathways affected by Vemurafenib administration, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Core Signaling Pathway: The MAPK/ERK Pathway

The primary cellular pathway affected by Vemurafenib is the MAPK/ERK pathway. In normal cells, this pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of RAS, which in turn activates RAF (including BRAF), MEK, and finally ERK. Activated ERK then translocates to the nucleus to regulate transcription factors involved in cell growth, proliferation, and survival.

The BRAF V600E mutation results in a constitutively active BRAF protein, leading to constant and uncontrolled downstream signaling, driving tumorigenesis. Vemurafenib directly binds to the ATP-binding site of the mutated BRAF V600E protein, inhibiting its kinase activity and thereby blocking the aberrant signaling cascade.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Quantitative Data on Vemurafenib's Effects

The efficacy of Vemurafenib has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Vemurafenib

| Cell Line | BRAF Status | IC50 (nM) | Assay Type | Reference |

| A375 | V600E | 31 | Cell Proliferation | |

| SK-MEL-28 | V600E | 45 | Cell Proliferation | |

| WM266.4 | V600E | 52 | Cell Proliferation | |

| C8161 | Wild-Type | >10,000 | Cell Proliferation |

Table 2: Clinical Efficacy of Vemurafenib in BRAF V600E-Mutant Melanoma

| Clinical Trial Phase | Number of Patients | Objective Response Rate | Median Progression-Free Survival | Median Overall Survival | Reference |

| Phase III (BRIM-3) | 675 | 48% | 5.3 months | 13.6 months | |

| Phase II (BRIM-2) | 132 | 53% | 6.8 months | 15.9 months |

Detailed Experimental Protocols

Western Blotting for Phospho-ERK Inhibition

This protocol is used to qualitatively and quantitatively assess the inhibition of downstream signaling from BRAF V600E.

-

Cell Culture and Treatment: Culture BRAF V600E-mutant melanoma cells (e.g., A375) in RPMI-1640 medium supplemented with 10% fetal bovine serum. Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Vemurafenib (e.g., 0, 10, 100, 1000 nM) for 2 hours.

-

Protein Extraction: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The reduction in the p-ERK signal relative to total ERK indicates the inhibitory activity of Vemurafenib.

Caption: A simplified workflow for Western Blot analysis of p-ERK inhibition.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of Vemurafenib.

-

Cell Seeding: Seed BRAF V600E-mutant cells (e.g., A375) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Vemurafenib for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Mechanisms of Resistance

Despite the initial high response rates, acquired resistance to Vemurafenib is a significant clinical challenge. The primary mechanisms of resistance involve the reactivation of the MAPK pathway or the activation of bypass signaling pathways.

-

Reactivation of the MAPK Pathway: This can occur through secondary mutations in NRAS or MEK, or through the amplification of BRAF V600E.

-

Activation of Bypass Pathways: Upregulation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, can also confer resistance by providing alternative routes for cell survival and proliferation.

Caption: Key mechanisms of acquired resistance to Vemurafenib.

Conclusion

Vemurafenib is a highly effective targeted therapy for BRAF V600E-mutant cancers, primarily by inhibiting the MAPK/ERK signaling pathway. Understanding the on-target effects, as well as the mechanisms of resistance, is crucial for the development of next-generation inhibitors and combination therapies. The protocols and data presented in this guide provide a framework for the continued investigation of BRAF inhibitors and their impact on cellular signaling.

Methodological & Application

Application Notes and Protocols for Benzotript in Pancreatic Acini Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotript, also known as N-(p-chlorobenzoyl)-L-tryptophan, is a non-selective competitive antagonist of the cholecystokinin (CCK) receptors, CCK-A and CCK-B.[1][2] In the context of pancreatic acinar cell physiology, CCK is a key secretagogue that stimulates the release of digestive enzymes, such as amylase, and induces calcium mobilization upon binding to its receptors on the acinar cells. This compound exerts its effects by competitively inhibiting the binding of CCK to these receptors, thereby attenuating CCK-mediated intracellular signaling and subsequent physiological responses.[1][3] These application notes provide a detailed protocol for the use of this compound in pancreatic acini cell culture to study the antagonism of CCK-induced effects.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on CCK-stimulated amylase secretion and CCK receptor binding in dispersed guinea pig pancreatic acini.

Table 1: Effect of this compound on CCK-Stimulated Amylase Secretion

| Concentration of CCK-8 (nM) | Amylase Release (% of maximal) without this compound | Amylase Release (% of maximal) with 1 mM this compound |

| 0.01 | 10 | 0 |

| 0.03 | 45 | 5 |

| 0.1 | 80 | 20 |

| 0.3 | 100 | 60 |

| 1.0 | 85 | 90 |

| 3.0 | 60 | 80 |

| 10.0 | 40 | 65 |

Data extrapolated from the dose-response curve in Hahne et al., 1981.[3]

Table 2: Inhibition of CCK Receptor Binding by this compound

| Concentration of this compound (M) | Inhibition of 125I-CCK Binding (%) |

| 1 x 10-4 | 25 |

| 3 x 10-4 | 50 |

| 1 x 10-3 | 75 |

| 3 x 10-3 | 90 |

Data extrapolated from the dose-response curve in Hahne et al., 1981.

Signaling Pathways and Experimental Workflow

Experimental Protocols

Protocol 1: Isolation and Culture of Pancreatic Acini

This protocol describes the preparation of dispersed pancreatic acini from guinea pig or mouse pancreas.

Materials:

-

Krebs-Ringer bicarbonate buffer (KRB), pH 7.4, gassed with 95% O2/5% CO2

-

Collagenase (Type I)

-

Bovine Serum Albumin (BSA)

-

Soybean trypsin inhibitor

-

Minimal Essential Medium (MEM) with Earle's salts

-

HEPES

-

Penicillin-Streptomycin solution

-

Surgical instruments (scissors, forceps)

-

Shaking water bath at 37°C

-

Centrifuge

-

Pipettes and sterile tubes

Procedure:

-

Euthanize the animal according to approved institutional protocols.

-

Excise the pancreas and trim away fat and connective tissue in ice-cold KRB.

-

Mince the pancreas into small fragments (approximately 1-2 mm³).

-

Wash the minced tissue several times with KRB to remove residual blood.

-

Incubate the tissue fragments in KRB containing 0.1 mg/mL collagenase, 0.5% BSA, and 0.1 mg/mL soybean trypsin inhibitor in a shaking water bath at 37°C for 60-90 minutes.

-

Gently pipette the digestate up and down with a series of pipettes with decreasing tip diameters to mechanically disperse the acini.

-

Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.

-

Centrifuge the filtrate at 50 x g for 2 minutes at 4°C.

-

Wash the pellet of acini three times with fresh KRB.

-

Resuspend the acini in MEM supplemented with 25 mM HEPES, 0.5% BSA, and penicillin-streptomycin.

-

The acini are now ready for experimental use.

Protocol 2: Investigating the Effect of this compound on CCK-Stimulated Amylase Secretion

This protocol details the procedure to assess the inhibitory effect of this compound on amylase release from pancreatic acini stimulated by CCK.

Materials:

-

Isolated pancreatic acini (from Protocol 1)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and diluted in media)

-

CCK-8 (octapeptide of cholecystokinin) stock solution

-

Incubation medium (MEM with 25 mM HEPES and 0.5% BSA)

-

Amylase assay kit

-

Microplate reader

-

37°C water bath or incubator

Procedure:

-

Aliquot the pancreatic acini suspension into microcentrifuge tubes.

-

Pre-incubate the acini with various concentrations of this compound (e.g., 0, 100 µM, 300 µM, 1 mM) for 15 minutes at 37°C. Include a vehicle control (solvent only).

-

Following pre-incubation, add various concentrations of CCK-8 (e.g., 0.01 nM to 10 nM) to the acini suspensions.

-

Incubate for 30 minutes at 37°C.

-

Terminate the incubation by placing the tubes on ice and centrifuging at 100 x g for 2 minutes.

-

Carefully collect the supernatant, which contains the secreted amylase.

-

To determine the total amylase content, lyse the acini in a separate set of tubes (e.g., by sonication or with a detergent).

-

Measure the amylase activity in the supernatants and the total cell lysates using a commercial amylase assay kit according to the manufacturer's instructions.

-

Express the amylase release as a percentage of the total cellular amylase.

-

Plot the dose-response curves for CCK-8 in the presence and absence of different concentrations of this compound to visualize the competitive antagonism.

Protocol 3: Competitive Radioligand Binding Assay

This protocol describes how to determine the inhibitory effect of this compound on the binding of radiolabeled CCK to its receptors on pancreatic acini.

Materials:

-

Isolated pancreatic acini (from Protocol 1)

-

125I-labeled CCK

-

Unlabeled CCK-8

-

This compound

-

Binding buffer (e.g., KRB with 0.5% BSA)

-

Centrifugation oil (e.g., silicone oil)

-

Gamma counter

Procedure:

-

Incubate a fixed amount of pancreatic acini with a constant concentration of 125I-CCK (e.g., 2 pM) in the binding buffer.

-

To separate tubes, add increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, add a high concentration of unlabeled CCK-8 (e.g., 1 µM) to a set of tubes.

-

Incubate the tubes for 60 minutes at 37°C to reach binding equilibrium.

-

Terminate the binding reaction by adding ice-cold binding buffer.

-

Separate the bound from free radioligand by centrifuging the acini through a layer of oil.

-

Aspirate the supernatant and the oil layer.

-

Measure the radioactivity in the pellet using a gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific 125I-CCK binding as a function of the this compound concentration to determine the IC50 value.

Disclaimer: These protocols are intended for research purposes only. Please ensure that all procedures are carried out in accordance with institutional guidelines and safety regulations.

References

- 1. Proglumide and this compound: members of a different class of cholecystokinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of interactions between CCK-33 and CCK receptors in isolated dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

Application of Benzotript in the Study of G-protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotript, a derivative of tryptophan, serves as a valuable pharmacological tool for investigating the function and signaling of specific G-protein coupled receptors (GPCRs). Primarily characterized as a competitive antagonist, this compound exhibits notable activity at cholecystokinin (CCK) and gastrin receptors, both of which are members of the GPCR superfamily and play crucial roles in gastrointestinal physiology and beyond. These application notes provide a comprehensive overview of the use of this compound in GPCR research, including detailed experimental protocols and data presentation.

Target Receptors and Mechanism of Action

This compound acts as a competitive antagonist at CCK receptors (subtypes CCK-A and CCK-B) and the gastrin receptor (also known as the CCK-B receptor).[1] By binding to these receptors, this compound blocks the binding of the endogenous ligands, cholecystokinin and gastrin, thereby inhibiting their downstream signaling pathways. The primary signaling cascade initiated by these receptors upon agonist binding is the activation of the Gq alpha subunit of heterotrimeric G-proteins.[2][3][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the activity of this compound at its primary GPCR targets.

Table 1: Inhibitory Activity of this compound on Gastrin-Induced Acid Secretion

| Parameter | Value | Cell System | Assay | Reference |

| IC50 | 1 x 10⁻³ M | Isolated rabbit parietal cells | [¹⁴C]Aminopyrine accumulation | [5] |

Table 2: Inhibition of Ligand Binding by this compound

| Receptor | Radioligand | Inhibition | Cell System | Reference |

| Gastrin Receptor | [¹²⁵I]gastrin | Competitive | Isolated rabbit parietal cells | |

| CCK Receptor | [¹²⁵I]cholecystokinin | Competitive | Dispersed guinea pig pancreatic acini |

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of the gastrin and cholecystokinin receptors and the antagonistic action of this compound.

Caption: Gastrin/CCK Receptor Signaling and this compound Antagonism.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the gastrin or CCK receptor using a radiolabeled ligand.

Materials:

-

Isolated parietal cells or pancreatic acini

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Radioligand (e.g., [¹²⁵I]gastrin or [¹²⁵I]cholecystokinin)

-

This compound solutions of varying concentrations

-

Non-specific binding control (e.g., a high concentration of unlabeled gastrin or CCK)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Prepare a suspension of isolated cells in binding buffer.

-

In a series of tubes, add a fixed amount of cell suspension.

-

To each tube, add a fixed concentration of radioligand.

-

Add increasing concentrations of this compound to the experimental tubes.

-

For total binding, add binding buffer instead of this compound.

-

For non-specific binding, add a saturating concentration of unlabeled ligand.

-

Incubate the tubes at an appropriate temperature and duration (e.g., 30 minutes at 37°C).

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.

Caption: Workflow for Radioligand Binding Assay.

[¹⁴C]Aminopyrine Accumulation Assay

This functional assay measures acid production in isolated parietal cells, which is an indicator of gastrin receptor activation.

Materials:

-

Isolated parietal cells

-

Incubation buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[¹⁴C]Aminopyrine

-

Gastrin (stimulant)

-

This compound solutions of varying concentrations

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Pre-incubate isolated parietal cells in incubation buffer.

-

Add varying concentrations of this compound to the cell suspensions.

-

Add a submaximal concentration of gastrin to stimulate acid secretion.

-

Add [¹⁴C]Aminopyrine to each sample.

-

Incubate for a defined period (e.g., 30 minutes at 37°C) with gentle shaking.

-

Pellet the cells by centrifugation.

-

Remove the supernatant and lyse the cells.

-

Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

Calculate the accumulation of [¹⁴C]Aminopyrine as an index of acid secretion.

-

Determine the inhibitory effect of this compound by comparing the results with and without the antagonist.

Caption: Workflow for [¹⁴C]Aminopyrine Accumulation Assay.

Amylase Secretion Assay

This functional assay measures the release of amylase from pancreatic acini, a downstream effect of CCK receptor activation.

Materials:

-

Dispersed pancreatic acini

-

Incubation buffer (e.g., HEPES-Ringer buffer)

-

Cholecystokinin (stimulant)

-

This compound solutions of varying concentrations

-

Amylase activity assay kit

-

Spectrophotometer

Procedure:

-

Incubate dispersed pancreatic acini in incubation buffer.

-

Add varying concentrations of this compound.

-

Stimulate the acini with a submaximal concentration of cholecystokinin.

-

Incubate for a specific time (e.g., 30 minutes at 37°C).

-

Separate the acini from the supernatant by centrifugation.

-

Measure the amylase activity in the supernatant using a commercial assay kit and a spectrophotometer.

-

Express amylase release as a percentage of the total amylase content in the acini.

-

Determine the inhibitory effect of this compound on CCK-stimulated amylase secretion.

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following GPCR activation.

Materials:

-

Cells expressing the gastrin or CCK receptor (e.g., HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Gastrin or Cholecystokinin (stimulant)

-

This compound solutions of varying concentrations

-

Fluorescence plate reader with kinetic reading capability

Procedure:

-

Seed cells in a microplate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate.

-

Place the plate in a fluorescence plate reader.

-

Initiate kinetic reading and inject a solution of gastrin or cholecystokinin into the wells.

-

Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Analyze the data to determine the inhibitory effect of this compound on agonist-induced calcium mobilization.

Conclusion

This compound is a well-characterized antagonist of the gastrin and cholecystokinin receptors, making it a useful tool for studying the physiological and pathological roles of these GPCRs. The protocols provided here offer a foundation for researchers to utilize this compound in their investigations of GPCR signaling and function. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Gastrin signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evidence that proglumide and this compound antagonize secretagogue stimulation of isolated gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dissolution of Benzotript for In Vivo Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dissolution of Benzotript, a non-selective cholecystokinin (CCK) receptor antagonist, for in vivo experimental use. Due to its limited aqueous solubility, appropriate formulation strategies are critical for achieving accurate and reproducible results in animal studies. This guide outlines recommended solvents, excipients, and detailed methodologies for the preparation and administration of this compound, primarily focusing on oral gavage, a common administration route in preclinical research. Additionally, it includes a summary of relevant quantitative data, key experimental protocols, and visual diagrams to illustrate the experimental workflow and the associated signaling pathway.

Introduction to this compound

This compound, or N-(p-chlorobenzoyl)-L-tryptophan, is a competitive antagonist of both CCK-A and CCK-B receptors.[1] Cholecystokinin is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including gastrointestinal motility, pancreatic secretion, and the regulation of food intake.[1] As a CCK receptor antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of CCK. However, its utility in in vivo research is often hampered by its poor water solubility. Proper dissolution and formulation are therefore paramount for ensuring bioavailability and obtaining reliable experimental outcomes.

Quantitative Data Summary